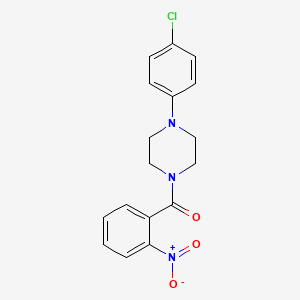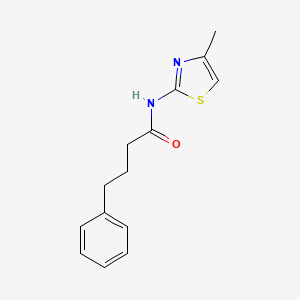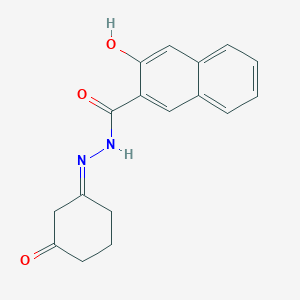
3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as '4-BPEO' and has a molecular formula of C16H14BrN3O.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. The compound also interacts with various neurotransmitter receptors in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has significant anti-inflammatory and analgesic effects. The compound has also been shown to exhibit antioxidant properties, which may contribute to its potential use in the treatment of various diseases. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is its potential use as an anti-inflammatory and analgesic agent. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole. One of the significant directions is to further investigate the compound's mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore the synthesis of analogs of the compound to improve its bioavailability and efficacy. Additionally, the compound's potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of future research.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzohydrazide and 2-phenylethyl isocyanate in the presence of a suitable solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified through recrystallization. The yield of the product is typically around 60-70%.
Applications De Recherche Scientifique
3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of research. One of the significant applications is in the field of medicinal chemistry, where the compound has shown promising results as an anti-inflammatory and analgesic agent. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-9-7-13(8-10-14)16-18-15(20-19-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXSDDWCGWOEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)


![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)

![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)



![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)